molecular formula C72H74N8O12S4 B11824752 4,4',4'',4'''-(Porphyrin-5,10,15,20-tetrayl)tetrakis(1-methyl-1,2-dihydropyridin-1-ium) 4-methylbenzenesulfonate

4,4',4'',4'''-(Porphyrin-5,10,15,20-tetrayl)tetrakis(1-methyl-1,2-dihydropyridin-1-ium) 4-methylbenzenesulfonate

Cat. No.: B11824752
M. Wt: 1371.7 g/mol
InChI Key: REKONXVRGOWDHJ-UHFFFAOYSA-N
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Description

4,4’,4’‘,4’‘’-(Porphyrin-5,10,15,20-tetrayl)tetrakis(1-methyl-1,2-dihydropyridin-1-ium) 4-methylbenzenesulfonate: is a complex organic compound that belongs to the class of porphyrins. Porphyrins are macrocyclic compounds that play a crucial role in various biological processes, such as oxygen transport and photosynthesis. This particular compound is known for its unique structure and properties, making it valuable in scientific research and industrial applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4,4’,4’‘,4’‘’-(Porphyrin-5,10,15,20-tetrayl)tetrakis(1-methyl-1,2-dihydropyridin-1-ium) 4-methylbenzenesulfonate typically involves the following steps:

    Formation of the Porphyrin Core: The porphyrin core is synthesized through a condensation reaction of pyrrole and an aldehyde, often under acidic conditions. This step forms the macrocyclic structure characteristic of porphyrins.

    Substitution with 1-Methyl-1,2-dihydropyridin-1-ium Groups: The porphyrin core is then functionalized with 1-methyl-1,2-dihydropyridin-1-ium groups through a nucleophilic substitution reaction.

    Addition of 4-Methylbenzenesulfonate: Finally, the compound is treated with 4-methylbenzenesulfonate to form the desired product.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The reactions are optimized for higher yields and purity, often involving automated processes and stringent quality control measures.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, often facilitated by oxidizing agents such as hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, depending on the functional groups present.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents.

    Reduction: Sodium borohydride, lithium aluminum hydride, and other reducing agents.

    Substitution: Various nucleophiles or electrophiles, depending on the desired substitution.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction could produce dehydrogenated forms.

Scientific Research Applications

Chemistry

In chemistry, this compound is used as a photosensitizer in photodynamic therapy and as a catalyst in various organic reactions

Biology

In biological research, the compound is used to study cellular processes and interactions. Its ability to bind to DNA and proteins makes it a useful tool for investigating molecular mechanisms and pathways.

Medicine

In medicine, the compound is explored for its potential in photodynamic therapy, a treatment method that uses light-activated compounds to target and destroy cancer cells. Its ability to generate reactive oxygen species upon light activation makes it effective in this application.

Industry

In industrial applications, the compound is used in the development of advanced materials and sensors. Its unique optical and electronic properties make it suitable for these purposes.

Mechanism of Action

The mechanism of action of 4,4’,4’‘,4’‘’-(Porphyrin-5,10,15,20-tetrayl)tetrakis(1-methyl-1,2-dihydropyridin-1-ium) 4-methylbenzenesulfonate involves its ability to absorb light and transfer energy. Upon light activation, the compound generates reactive oxygen species, which can induce cell death or catalyze specific reactions. The molecular targets and pathways involved include DNA, proteins, and various cellular components.

Comparison with Similar Compounds

Similar Compounds

    5,10,15,20-Tetrakis(1-methyl-4-pyridinio)porphyrin tetra(p-toluenesulfonate): This compound is similar in structure and function, often used in similar applications.

    4,4’,4’‘,4’‘’-(Porphine-5,10,15,20-tetrayl)tetrakis(benzenesulfonic acid): Another related compound with similar properties and uses.

Uniqueness

What sets 4,4’,4’‘,4’‘’-(Porphyrin-5,10,15,20-tetrayl)tetrakis(1-methyl-1,2-dihydropyridin-1-ium) 4-methylbenzenesulfonate apart is its specific functional groups and the resulting unique properties. Its ability to generate reactive oxygen species upon light activation makes it particularly valuable in photodynamic therapy and other applications requiring precise control of chemical reactions.

Properties

Molecular Formula

C72H74N8O12S4

Molecular Weight

1371.7 g/mol

IUPAC Name

4-methylbenzenesulfonate;5,10,15,20-tetrakis(1-methyl-1,2-dihydropyridin-1-ium-4-yl)-21,23-dihydroporphyrin

InChI

InChI=1S/C44H42N8.4C7H8O3S/c1-49-21-13-29(14-22-49)41-33-5-7-35(45-33)42(30-15-23-50(2)24-16-30)37-9-11-39(47-37)44(32-19-27-52(4)28-20-32)40-12-10-38(48-40)43(36-8-6-34(41)46-36)31-17-25-51(3)26-18-31;4*1-6-2-4-7(5-3-6)11(8,9)10/h5-21,23,25,27,45,48H,22,24,26,28H2,1-4H3;4*2-5H,1H3,(H,8,9,10)

InChI Key

REKONXVRGOWDHJ-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=C(C=C1)S(=O)(=O)[O-].CC1=CC=C(C=C1)S(=O)(=O)[O-].CC1=CC=C(C=C1)S(=O)(=O)[O-].CC1=CC=C(C=C1)S(=O)(=O)[O-].C[NH+]1CC=C(C=C1)C2=C3C=CC(=C(C4=NC(=C(C5=CC=C(N5)C(=C6C=CC2=N6)C7=CC[NH+](C=C7)C)C8=CC[NH+](C=C8)C)C=C4)C9=CC[NH+](C=C9)C)N3

Origin of Product

United States

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